3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a complex organic compound that features a combination of fluorine, methoxy, pyridine, thiazole, and benzamide groups
Mechanism of Action
Target of Action
The compound “3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” contains a pyridine ring and a thiazole ring. Compounds containing these rings are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Pyridine and thiazole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it difficult for metabolic enzymes to break down the compound .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a variety of effects depending on the target it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the compound. For example, the presence of fluorine could enhance the compound’s stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the fluorine and methoxy groups: Fluorination and methoxylation can be performed using appropriate reagents such as fluorinating agents and methoxy donors.
Formation of the benzamide: The final step involves the formation of the benzamide by reacting the intermediate with a suitable benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Pharmaceuticals: The compound can be used as an active pharmaceutical ingredient (API) or as a precursor for the synthesis of other APIs.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
- 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
- 3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
Uniqueness
The uniqueness of 3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide lies in its specific combination of functional groups, which can confer unique biological and chemical properties. For example, the presence of both fluorine and methoxy groups can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-29-20-9-6-15(11-18(20)23)21(28)25-16-7-4-14(5-8-16)19-13-30-22(27-19)26-17-3-2-10-24-12-17/h2-13H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNNVPWEXWOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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